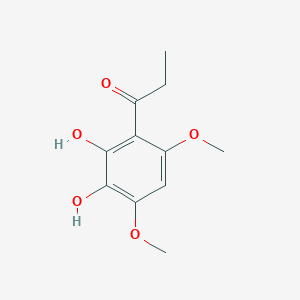

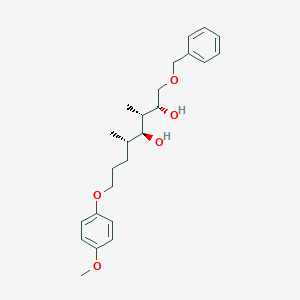

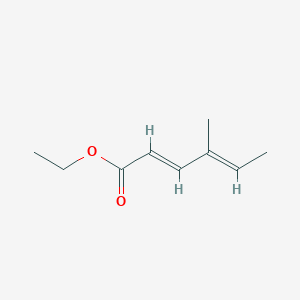

Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves the use of metal atom ligand vapor cocondensation techniques. For example, bis(cyclobuta-η6-benzene)metal complexes of chromium(0), molybdenum(0), and tungsten(0) have been prepared, illustrating a methodology that could be adapted for the synthesis of bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate by changing the ligand systems (Elschenbroich et al., 1986).

Molecular Structure Analysis

Gas electron-diffraction studies on bis(4,4-dimethyl-2,5-cyclohexadiene-1-ylidene) have revealed non-planar carbocyclic rings, which may provide insight into the structure of bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate, suggesting significant structural strain and unique molecular conformations (Trætteberg et al., 1982).

Chemical Reactions and Properties

The compound's reactivity has been studied through the synthesis and polymerization of related cyclic monomers, indicating the potential for crosslinking and polymer formation, which could be relevant for material science applications (Moszner et al., 1999).

Physical Properties Analysis

Detailed studies on the physical properties of similar compounds, such as 1,4-bis((4-nitrophenoxy)methyl)benzene and its derivatives, have shown specific electrochemical behaviors and structural characteristics, suggesting that bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate may exhibit unique electrochemical properties suitable for various applications (Haider et al., 2011).

Chemical Properties Analysis

The synthesis of highly functionalized bis(4H-chromene) derivatives through an isocyanide-based pseudo-five-component reaction showcases the chemical versatility of bis-functionalized aromatic compounds, implying that bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate could serve as a precursor for the synthesis of a wide range of heterocyclic compounds with potential biological activity (Shaabani et al., 2009).

科学的研究の応用

Metal-Organic Frameworks (MOFs) : Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate and its derivatives have been used in constructing metal-organic frameworks. For example, flexible dicarboxylate ligands have been synthesized and used with copper ions to form various metal-organic complexes with potential applications in areas like gas storage and catalysis (Dai et al., 2009).

Photovoltaic Materials : These compounds have also shown promise in photovoltaic applications. Main-chain fullerene polymers, which include derivatives of bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate, have been proposed for use in photovoltaic devices due to their unique electronic and solid-state behaviors (Hiorns et al., 2009).

Catalysis and Chemical Synthesis : Such compounds are often used in the synthesis of complex molecules and materials. For instance, a copper(II) complex supported by cyclohexane-1,4-dicarboxylate was synthesized and demonstrated as an efficient pre-catalyst for oxidation reactions (Hazra et al., 2014).

Chemical Sensors : These compounds have potential applications in the development of chemical sensors. For example, acyclic dithia benzene derivatives, related to bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate, have been used to create membrane electrodes sensitive to silver ions (Casabó et al., 1994).

Polymer Science : These compounds are integral in synthesizing various polymers with specific properties, such as those used in aromatic polyamides (Yang et al., 1996).

Photocatalytic Applications : Some coordination polymers built using bis(imidazole) ligands and carboxylate linkers exhibit photocatalytic properties. These materials can degrade organic pollutants under UV light, demonstrating potential for environmental remediation (Cui et al., 2017).

特性

IUPAC Name |

bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-15-7-11-17(12-8-15)25-21(23)19-5-3-4-6-20(19)22(24)26-18-13-9-16(2)10-14-18/h3-6,15-18H,7-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJWMYHRXOJYJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCC(CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609388 |

Source

|

| Record name | Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate | |

CAS RN |

18249-11-1 |

Source

|

| Record name | Bis(4-methylcyclohexyl) benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)

![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)

![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)

![1-[2-Hydroxy-4,6-dimethoxy-3-(methoxymethoxy)phenyl]propan-1-one](/img/structure/B32882.png)